2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Description
Properties
Molecular Formula |
C25H25ClN4OS |
|---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
2-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C25H25ClN4OS/c1-16-23(17-9-6-5-7-10-17)24-28-20(25(2,3)4)14-22(30(24)29-16)32-15-21(31)27-19-12-8-11-18(26)13-19/h5-14H,15H2,1-4H3,(H,27,31) |
InChI Key |
JXJDVYMCRRGSPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Enaminones and 3-Aminopyrazoles
A regioselective one-pot synthesis, adapted from microwave-assisted protocols, involves cyclocondensation between β-enaminones and NH-3-aminopyrazoles. For example, heating β-enaminones 1 (R = tert-butyl) with 3-aminopyrazole 2 in acetic acid at 120°C under microwave irradiation yields 5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine 3 with >75% yield. The reaction proceeds via nucleophilic attack at the β-carbon of the enaminone, followed by cyclodehydration.
Alternative Route: Pd-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling offers a complementary approach for introducing aromatic substituents. For instance, a brominated pyrazolo[1,5-a]pyrimidine intermediate reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in tetrahydrofuran (THF)/H₂O (3:1) at 80°C, achieving 85–90% yield. This method ensures precise control over the phenyl group’s position.
Table 1: Reaction Conditions for Pyrazolo[1,5-a]Pyrimidine Core Synthesis
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | β-Enaminone, 3-aminopyrazole, AcOH, 120°C | 75–80 | |
| Suzuki Coupling | Pd(PPh₃)₄, Phenylboronic acid, THF/H₂O, 80°C | 85–90 |
Introduction of the Sulfanyl Group
The sulfanyl (-S-) moiety at position 7 of the pyrazolo[1,5-a]pyrimidine core is introduced via nucleophilic substitution or thiolation.
Nucleophilic Substitution with Mercaptans
Treatment of 7-chloropyrazolo[1,5-a]pyrimidine 4 with tert-butyl mercaptan (t-BuSH) in dimethylformamide (DMF) at 60°C for 12 hours replaces the chloro group with a sulfanyl group. Potassium carbonate acts as a base to deprotonate the mercaptan, facilitating the SNAr mechanism. Yields range from 70–75%, with purity confirmed by HPLC.
Thiolation Using Lawesson’s Reagent
Alternatively, Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) converts a hydroxyl or amino group at position 7 into a sulfanyl group. For example, reacting 7-hydroxypyrazolo[1,5-a]pyrimidine 5 with Lawesson’s reagent in toluene under reflux (110°C, 6 hours) achieves 65–70% conversion.
Table 2: Sulfanyl Group Introduction Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | t-BuSH, K₂CO₃, DMF, 60°C | 70–75 | |
| Lawesson’s Reagent | Toluene, reflux, 6 hours | 65–70 |
Synthesis of the Acetamide Moiety
The N-(3-chlorophenyl)acetamide side chain is constructed via amidation or acylation reactions.
Acylation of 3-Chloroaniline
3-Chloroaniline 6 reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base, to form N-(3-chlorophenyl)chloroacetamide 7 (85% yield). Subsequent substitution with the sulfanyl-functionalized pyrazolo[1,5-a]pyrimidine 8 in DMF at 80°C for 8 hours yields the final compound.
Carbodiimide-Mediated Coupling
For higher purity, a carbodiimide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) links the carboxylic acid derivative of the pyrazolo[1,5-a]pyrimidine to 3-chloroaniline. Activation of the acid with EDCI and hydroxybenzotriazole (HOBt) in DMF, followed by addition of 3-chloroaniline, achieves 80–85% yield.
Table 3: Acetamide Synthesis Routes
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | Chloroacetyl chloride, TEA, DCM, 0–5°C | 85 | |
| EDCI/HOBt Coupling | EDCI, HOBt, DMF, rt, 24 hours | 80–85 |
Industrial-Scale Optimization
Continuous Flow Reactors
Automated continuous flow systems enhance reproducibility and yield for large-scale production. A tubular reactor setup for the cyclocondensation step reduces reaction time from hours to minutes (residence time: 15 minutes) while maintaining 80% yield.
Solvent and Temperature Optimization
Statistical design of experiments (DoE) identifies optimal conditions:
-
Cyclocondensation : Ethanol/water (4:1) at 100°C improves solubility of intermediates.
-
Sulfanyl Introduction : Replacing DMF with acetonitrile reduces side reactions (purity >98%).
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, t-Bu), 2.32 (s, 3H, CH₃), 3.89 (s, 2H, SCH₂), 7.25–7.45 (m, 8H, Ar-H).
-
LC-MS : m/z 479.0 [M+H]⁺.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention time = 12.3 minutes.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylacetamide moiety. Nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionstypically in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; conditionsoften in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine moiety exhibit significant anticancer properties. Several studies have highlighted the efficacy of similar compounds in inhibiting cancer cell proliferation:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to modulate specific molecular targets such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For example, derivatives of pyrazolo[1,5-a]pyrimidines have been shown to inhibit CDK2 with low IC50 values, indicating potent activity against various cancer cell lines .
- Case Studies : In one study, derivatives were tested against multiple cancer cell lines, including MCF-7 and A549, demonstrating IC50 values as low as 0.39 µM for certain derivatives . This suggests that 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3-chlorophenyl)acetamide could exhibit similar or enhanced activity.
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Pyrazolo[1,5-a]pyrimidine derivatives have been documented for their ability to combat various bacterial strains:
- Biological Testing : Studies have reported that related compounds possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial enzyme systems or disruption of cell membrane integrity .
Pharmaceutical Development
Given its promising biological activities, there is ongoing interest in developing formulations that incorporate this compound into therapeutic agents:
- Formulation Strategies : Developing effective delivery systems to enhance bioavailability and target specificity is crucial. Nanoparticle formulations and liposomal carriers are among the strategies being explored to improve the pharmacokinetic profiles of such compounds .
Summary Table of Biological Activities
| Activity Type | Compound Class | Notable Findings |
|---|---|---|
| Anticancer | Pyrazolo[1,5-a]pyrimidines | IC50 as low as 0.39 µM against MCF-7 |
| Antimicrobial | Sulfanyl derivatives | Significant activity against multiple bacteria |
| CDK Inhibition | Pyrazole derivatives | Potent inhibition with low IC50 values |
Mechanism of Action
The mechanism of action of 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with the target molecule but differ in substituents, leading to variations in physicochemical properties and biological activity:
Key Findings from Comparative Studies
Substituent Effects on Lipophilicity :
- The tert-butyl group in the target compound significantly increases lipophilicity (logP ~4.5 estimated) compared to methyl (logP ~3.8) or benzyl (logP ~4.2) substituents. This enhances membrane permeability but may reduce aqueous solubility .
- Fluorine or chlorine in the arylacetamide group improves metabolic stability by resisting oxidative degradation .
Biological Activity :
- Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., 3-chlorophenyl, 4-fluorophenyl) show higher affinity for GABAA receptors compared to unsubstituted analogues. The target compound’s 3-chlorophenyl group may confer selective inhibition of specific receptor subtypes .
- Morpholine-containing derivatives (e.g., compound from ) exhibit improved solubility and CNS penetration, suggesting the target compound’s sulfanyl-acetamide group may limit blood-brain barrier crossing .
Synthetic Accessibility :
- The tert-butyl group requires specialized precursors (e.g., tert-butyl carbamate intermediates), increasing synthetic complexity compared to methyl or ethyl substituents .
- Sulfanyl-linked acetamides are typically synthesized via nucleophilic substitution, as seen in and , but steric hindrance from tert-butyl may reduce reaction yields .
Biological Activity
The compound 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3-chlorophenyl)acetamide is a member of the pyrazolo[1,5-a]pyrimidine class, notable for its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C23H24ClN3OS
- Molecular Weight : Approximately 444.6 g/mol
- Key Functional Groups : Pyrazolo[1,5-a]pyrimidine core, sulfanyl group, and acetamide moiety.
The unique structural features contribute to its reactivity and interaction with biological targets.
Biological Activity
Research has indicated that this compound exhibits significant antimicrobial and anticancer properties. Various studies have been conducted to elucidate its biological effects:
Antimicrobial Activity
In vitro studies have shown that the compound effectively inhibits the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values indicate potent antimicrobial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies demonstrate that it induces apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
| Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest at G1 phase |
| A549 | 12 | Activation of caspase pathways |
The mechanism of action involves interaction with specific molecular targets, including:
- Enzymes involved in cellular signaling pathways.
- Receptors that mediate cellular responses to external stimuli.
By binding to these targets, the compound can modulate various biological pathways, leading to its observed antimicrobial and anticancer effects. For instance, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Case Studies and Research Findings
Several research studies have focused on the biological activity of this compound:
-
Study on Antimicrobial Efficacy
- Researchers tested the compound against a panel of pathogens. Results showed a dose-dependent inhibition of bacterial growth, highlighting its potential as an alternative treatment for resistant infections .
- Evaluation in Cancer Models
-
Mechanistic Insights
- Further investigations into the molecular mechanisms revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
